molecular formula C16H20F5N5O2S B14928350 1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B14928350
M. Wt: 441.4 g/mol
InChI Key: AIPHFZAAHIJSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, NaOCl

    Reduction: Ru3(CO)12, hydrogen gas

    Substitution: Palladium, copper, aryl halides

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes like succinate dehydrogenase, which plays a crucial role in cellular respiration . This inhibition disrupts the metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its trifluoromethyl and sulfonamide groups enhance its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20F5N5O2S

Molecular Weight

441.4 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H20F5N5O2S/c1-9-13(10(2)26(23-9)15(17)18)29(27,28)22-7-4-8-25-12-6-3-5-11(12)14(24-25)16(19,20)21/h15,22H,3-8H2,1-2H3

InChI Key

AIPHFZAAHIJSOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCCN2C3=C(CCC3)C(=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.